molecular formula C22H19FN4S B2857431 4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 423130-24-9

4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B2857431
CAS RN: 423130-24-9
M. Wt: 390.48
InChI Key: DVGHYPMXNYWHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention from researchers due to its potential therapeutic applications. The compound is a thienopyrimidine derivative that has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine derivatives have been explored in the context of radiopharmaceuticals. For instance, one compound was synthesized for potential imaging of dopamine D4 receptors through electrophilic fluorination, showcasing its utility in brain imaging studies. The process involved a four-step synthetic approach, indicating the compound's relevance in developing diagnostic tools for neurological conditions (Eskola et al., 2002).

Antimicrobial Activity

Derivatives of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine have shown significant antimicrobial activity. Research into dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate, revealed compounds with high antimicrobial activity against various microorganism strains. This highlights the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Cancer Research

The application in cancer research is evident from the study of a compound under investigation for inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) for cancer treatment. The synthesis of radio- and stable-isotope-labeled compounds for drug absorption, distribution, metabolism, and excretion (ADME) studies demonstrates the role of such derivatives in developing cancer therapeutics (Zhang et al., 2005).

Corrosion Inhibition

Research on the adsorption and corrosion inhibition properties of piperidine derivatives for the corrosion of iron by quantum chemical calculations and molecular dynamics simulations further expands the application spectrum of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine derivatives. This study offers insights into the development of new corrosion inhibitors, emphasizing the compounds' utility in materials science (Kaya et al., 2016).

properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)21-20-17(16-6-2-1-3-7-16)14-28-22(20)25-15-24-21/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHYPMXNYWHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

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